molecular formula C17H24BrN3O B279604 N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide

N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide

Cat. No. B279604
M. Wt: 366.3 g/mol
InChI Key: IYQKBMRRCCEBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases.

Mechanism of Action

N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that exposes the phosphorylation site on the α-subunit. This leads to the activation of AMPK through phosphorylation of the α-subunit at Thr172. Once activated, AMPK regulates cellular energy homeostasis by phosphorylating downstream targets involved in glucose and lipid metabolism, autophagy, and inflammation.
Biochemical and Physiological Effects
N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. In skeletal muscle cells, N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and glucose tolerance. In hepatocytes, N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide inhibits gluconeogenesis and promotes lipid oxidation, which may be beneficial in the treatment of type 2 diabetes. In cancer cells, N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide induces cell cycle arrest and apoptosis, suggesting a potential role in cancer therapy.

Advantages and Limitations for Lab Experiments

N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has several advantages as a tool compound for studying AMPK function. It is a potent and selective activator of AMPK, with no significant off-target effects reported. It is also relatively stable and can be easily synthesized in large quantities. However, N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has some limitations that should be taken into consideration when designing experiments. It has a relatively short half-life in vivo, which may limit its efficacy in some experimental settings. Additionally, its mechanism of action may differ from that of physiological AMPK activators, which may affect the interpretation of results.

Future Directions

There are several future directions for research on N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective AMPK activators with longer half-lives and improved pharmacokinetic properties. Another area of research is the identification of downstream targets of AMPK that mediate its beneficial effects, which may lead to the development of novel therapeutic strategies for metabolic disorders and cancer. Finally, the role of N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an area of active investigation, with promising preclinical results reported.

Synthesis Methods

N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide can be synthesized using a multistep synthetic route starting from commercially available starting materials. The key steps involve the formation of a pyrazole ring, followed by the introduction of the adamantyl and bromo substituents. The final product is obtained after purification using column chromatography. The synthesis of N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been extensively reported in the literature, and several modifications to the original synthetic route have been proposed to improve the yield and efficiency of the process.

Scientific Research Applications

N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been widely used as a tool compound to study the physiological and pathological roles of AMPK in vitro and in vivo. It has been shown to activate AMPK in a dose-dependent manner and induce metabolic changes similar to those observed during exercise, such as increased glucose uptake and fatty acid oxidation. N-(1-adamantyl)-4-bromo-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in macrophages.

properties

Molecular Formula

C17H24BrN3O

Molecular Weight

366.3 g/mol

IUPAC Name

N-(1-adamantyl)-4-bromo-N,2,5-trimethylpyrazole-3-carboxamide

InChI

InChI=1S/C17H24BrN3O/c1-10-14(18)15(21(3)19-10)16(22)20(2)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,4-9H2,1-3H3

InChI Key

IYQKBMRRCCEBON-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Br)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.